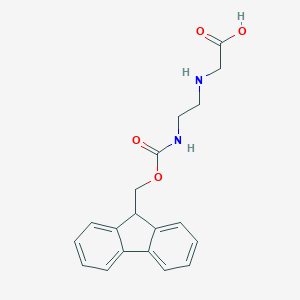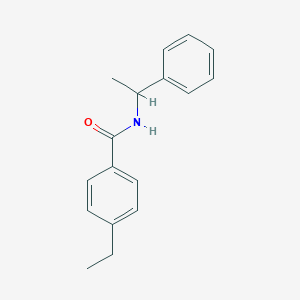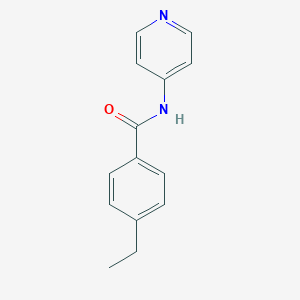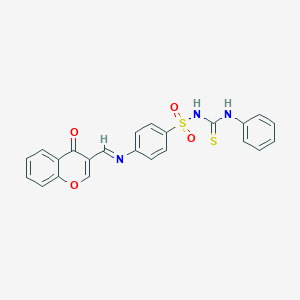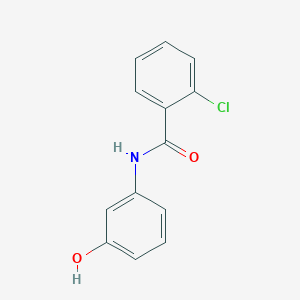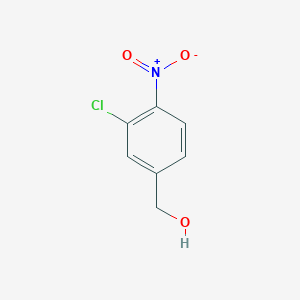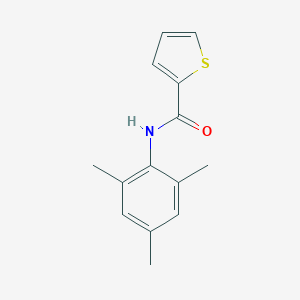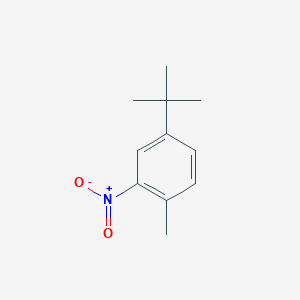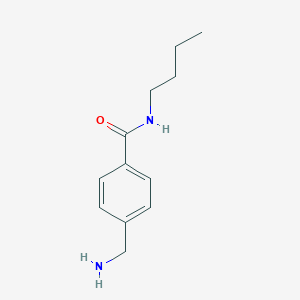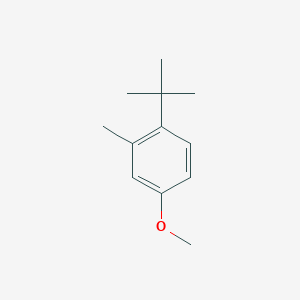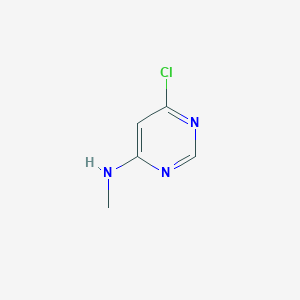![molecular formula C16H12F3NOS B183612 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 118416-43-6](/img/structure/B183612.png)
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, also known as TTZ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the family of thiazolidinone derivatives and has shown promising results in several research studies.
Aplicaciones Científicas De Investigación
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in several scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the inhibition of oxidative stress and inflammation pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the body. 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one also modulates the activity of several enzymes and transcription factors involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects such as antioxidant, anti-inflammatory, and anti-cancer activities. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has also been shown to possess neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. It is also relatively inexpensive compared to other compounds with similar activities. However, 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in in vivo studies.
Direcciones Futuras
There are several future directions for the research on 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. One potential area of research is the development of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanisms underlying its anti-cancer and neuroprotective activities. The potential use of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases also warrants further investigation. Overall, 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has shown promising results in several research studies and may have potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one. This method has been optimized to produce high yields of 2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one with excellent purity.
Propiedades
Número CAS |
118416-43-6 |
|---|---|
Nombre del producto |
2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
Fórmula molecular |
C16H12F3NOS |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
2-phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12F3NOS/c17-16(18,19)12-6-8-13(9-7-12)20-14(21)10-22-15(20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Clave InChI |
XIHWMJZGARGDII-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



